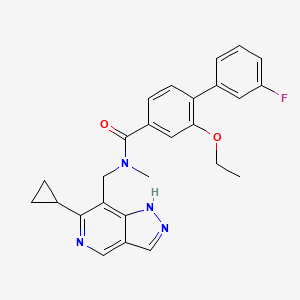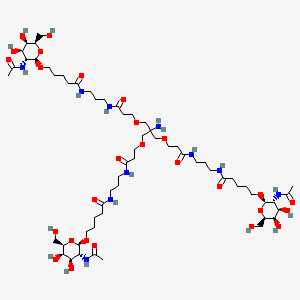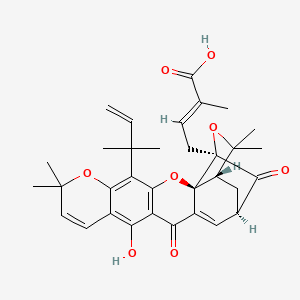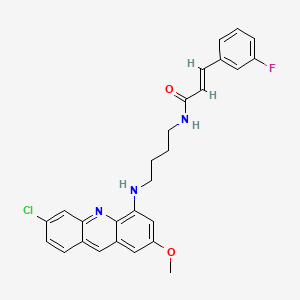
Antimalarial agent 28
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimalarial agent 28 is a synthetic compound designed to combat malaria, a life-threatening disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle, aiming to reduce the prevalence and severity of malaria infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 28 typically involves multi-step organic reactions. One common method includes the reaction of 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction. This process involves denitrogenation of azide, benzisoxazole formation, and aza-Diels–Alder cycloaddition . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent use to maximize efficiency and minimize costs. The use of eco-friendly and reusable catalysts is also emphasized to align with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
Antimalarial agent 28 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield various amines and alcohols .
Applications De Recherche Scientifique
Antimalarial agent 28 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and other biological systems.
Medicine: Explored as a potential treatment for malaria and other parasitic diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mécanisme D'action
The mechanism of action of Antimalarial agent 28 involves targeting the erythrocytic stage of the Plasmodium parasite. The compound binds to iron within the parasite, leading to the generation of free radicals that damage parasite proteins and membranes. This results in the rapid killing of the parasite and reduction of parasite biomass .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Antimalarial agent 28 include:
Chloroquine: A 4-aminoquinoline derivative used extensively in the past for malaria treatment.
Artemisinin: A sesquiterpene lactone with potent antimalarial activity.
Quinine: An alkaloid used historically for malaria treatment
Uniqueness
This compound is unique due to its specific mechanism of action and its ability to overcome resistance seen in other antimalarial drugs. Its synthetic versatility also allows for modifications that can enhance its efficacy and reduce side effects .
Propriétés
Formule moléculaire |
C27H25ClFN3O2 |
|---|---|
Poids moléculaire |
478.0 g/mol |
Nom IUPAC |
(E)-N-[4-[(6-chloro-2-methoxyacridin-4-yl)amino]butyl]-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C27H25ClFN3O2/c1-34-23-15-20-14-19-8-9-21(28)16-24(19)32-27(20)25(17-23)30-11-2-3-12-31-26(33)10-7-18-5-4-6-22(29)13-18/h4-10,13-17,30H,2-3,11-12H2,1H3,(H,31,33)/b10-7+ |
Clé InChI |
KACUEOAZWHXGGO-JXMROGBWSA-N |
SMILES isomérique |
COC1=CC(=C2C(=C1)C=C3C=CC(=CC3=N2)Cl)NCCCCNC(=O)/C=C/C4=CC(=CC=C4)F |
SMILES canonique |
COC1=CC(=C2C(=C1)C=C3C=CC(=CC3=N2)Cl)NCCCCNC(=O)C=CC4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)

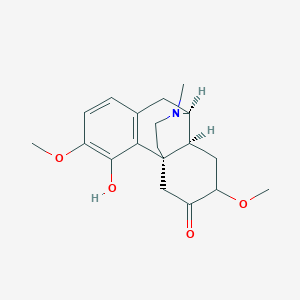


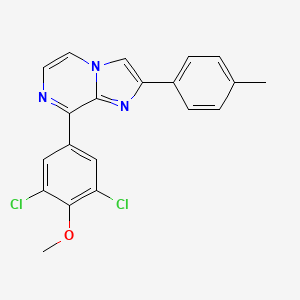
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
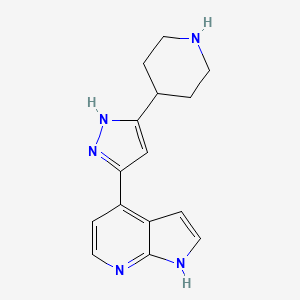
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)
